molecular formula C11H11F3N2 B2603117 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile CAS No. 864286-45-3

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile

Cat. No.: B2603117
CAS No.: 864286-45-3
M. Wt: 228.218
InChI Key: OUASCHIBWACYOB-UHFFFAOYSA-N
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Description

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile is a chemical compound that features a trifluoromethyl group and a benzonitrile core

Scientific Research Applications

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Safety and Hazards

“4-(Trifluoromethyl)benzonitrile” is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

The future directions of research on “4-(Trifluoromethyl)benzonitrile” and similar compounds could involve further exploration of the trifluoromethylation of carbon-centered radical intermediates . The activation of the C–F bond in organic synthesis is a challenging task that could lead to the synthesis of diverse fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.

Mechanism of Action

The mechanism of action of 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(propan-2-ylamino)-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUASCHIBWACYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized as described in example 1A starting with 4-fluoro-2-(trifluoromethyl)benzonitrile and isopropyl amine: MS (ES) m/z 229 (M+1).
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